molecular formula C5H10FNO2 B1330621 3-Fluoro-DL-valine CAS No. 43163-94-6

3-Fluoro-DL-valine

Cat. No.: B1330621
CAS No.: 43163-94-6
M. Wt: 135.14 g/mol
InChI Key: ZFUKCHCGMBNYHH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Fluoro-DL-valine can be synthesized through several methods. One common approach involves the fluorination of valine derivatives. For instance, the reaction of valine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions can yield this compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes. These processes typically require precise control of reaction conditions, including temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-DL-valine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield keto acids, while reduction can produce amino alcohols .

Scientific Research Applications

3-Fluoro-DL-valine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of novel drugs.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-DL-valine involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can influence its binding affinity and reactivity with enzymes and receptors. This can lead to alterations in metabolic processes and biochemical pathways, making it a valuable tool for studying enzyme mechanisms and drug interactions .

Comparison with Similar Compounds

  • 3,3,3-Trifluoro-DL-alanine
  • 5,5,5-Trifluoro-DL-leucine
  • m-Fluoro-DL-tyrosine

**Comparison

Properties

IUPAC Name

2-amino-3-fluoro-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO2/c1-5(2,6)3(7)4(8)9/h3H,7H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUKCHCGMBNYHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60320690
Record name 3-Fluoro-DL-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60320690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43163-94-6
Record name 43163-94-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363265
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Fluoro-DL-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60320690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is it valuable to study the effects of gamma-irradiation on 3-Fluoro-DL-valine using EPR spectroscopy?

A1: Gamma-irradiation can induce the formation of free radicals in organic molecules. [] Electron Paramagnetic Resonance (EPR) spectroscopy is a technique specifically designed to detect and characterize free radicals. By using EPR on gamma-irradiated this compound, researchers can gain insights into:

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